molecular formula C14H9F3O B7838012 3-Phenyl-5-(trifluoromethyl)benzaldehyde

3-Phenyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B7838012
M. Wt: 250.21 g/mol
InChI Key: XYNBXICQKGHDID-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trifluoromethyl)benzaldehyde is a high-purity chemical building block designed for research and development applications, particularly in the pharmaceutical and agrochemical sectors. The presence of the trifluoromethyl group is a key feature in modern medicinal chemistry, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . This compound serves as a versatile precursor in organic synthesis. It is especially valuable in the formation of Schiff bases, a class of compounds typically generated through the condensation of an aldehyde with an amine . The resulting imines are crucial intermediates for creating more complex nitrogen-containing heterocycles or for use as ligands in catalysis and material science. Researchers utilize this benzaldehyde derivative in the rational design and synthesis of novel active compounds. Its structure makes it suitable for exploring non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in crystal engineering and molecular recognition processes . This product is intended for research and further manufacturing purposes only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNBXICQKGHDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Phenyl 5 Trifluoromethyl Benzaldehyde

Chemo- and Regioselective Preparative Routes to 3-Phenyl-5-(trifluoromethyl)benzaldehyde

The synthesis of this compound necessitates precise control over chemo- and regioselectivity to construct the 1,3,5-trisubstituted aromatic ring. Modern organic synthesis offers several powerful strategies to achieve this, from the formation of the core biphenyl (B1667301) structure to the introduction of the critical aldehyde functional group.

Catalytic Cross-Coupling Strategies for Aromatic Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds in aromatic systems and represent a primary strategy for assembling the biphenyl framework of the target molecule. numberanalytics.com The Suzuki-Miyaura coupling is a particularly prominent method, involving the reaction of an aryl halide with an arylboronic acid. numberanalytics.com

A plausible and efficient route to this compound via this strategy involves the coupling of a halogenated trifluoromethyl-benzaldehyde derivative with a phenyl source. For instance, the reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde (B1284209) with phenylboronic acid, in the presence of a palladium catalyst and a suitable base, would directly yield the desired product. The catalyst system often consists of a palladium(II) salt like palladium acetate (B1210297), which is reduced in situ, and a phosphine (B1218219) ligand that facilitates the catalytic cycle. researchgate.netcapes.gov.br

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

Component Example Role in Reaction
Aryl Halide 3-Bromo-5-(trifluoromethyl)benzaldehyde Electrophilic partner, provides the benzaldehyde-trifluoromethyl scaffold.
Organoboron Reagent Phenylboronic Acid Nucleophilic partner, provides the phenyl group.
Catalyst Palladium(II) Acetate (Pd(OAc)₂) Pre-catalyst, forms the active Pd(0) species. researchgate.net
Ligand Tributylphosphine (P(nBu)₃) Stabilizes the catalyst and facilitates oxidative addition/reductive elimination. researchgate.net
Base Potassium Carbonate (K₂CO₃) Activates the organoboron reagent for transmetalation.

| Solvent | N-Methyl-2-pyrrolidone (NMP) | Aprotic polar solvent to dissolve reactants and facilitate the reaction at elevated temperatures. researchgate.net |

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to the active palladium(0) complex, followed by transmetalation with the boronic acid and concluding with reductive elimination to release the final biphenyl product and regenerate the catalyst. researchgate.net

Directed Ortho-Metalation and Functionalization of Substituted Aromatics

Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of substituted aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This creates a stabilized aryllithium intermediate that can react with a wide range of electrophiles. organic-chemistry.org

For the synthesis of a this compound scaffold, a multi-step DoM strategy could be envisioned. One hypothetical approach might start with a trifluoromethyl-substituted benzene (B151609) bearing a potent DMG, such as an amide or O-carbamate group. organic-chemistry.orgnih.gov Ortho-lithiation followed by quenching with a phenyl-containing electrophile (or a precursor) would establish the biphenyl core. Subsequent chemical manipulation would then be required to remove the DMG and install the aldehyde functionality at the appropriate position. The strength of the DMG is crucial, with groups like amides (-CONR₂) and O-carbamates (-OCONR₂) being particularly effective. organic-chemistry.orgnih.gov

Table 2: Common Directing Metalation Groups (DMGs) and Reagents in DoM

Directing Group (DMG) Class Metalating Agent Typical Electrophiles
-CONEt₂ Strong sec-BuLi/TMEDA Alkyl halides, Carbonyls, Boronic esters
-OCONEt₂ Strong sec-BuLi/TMEDA I₂, CO₂, DMF
-OMe Moderate n-BuLi Silyl chlorides, Disulfides

| -CF₃ | Moderate | n-BuLi | Boronic esters |

This technique offers an alternative to cross-coupling, providing exceptional control over the position of substitution, which is dictated by the location of the DMG rather than the inherent electronic properties of the ring. wikipedia.org

Selective Oxidation of Precursor Benzyl (B1604629) Alcohols or Methyl Arenes

A common and direct method for installing an aldehyde group onto an aromatic ring is through the selective oxidation of a corresponding benzyl alcohol or methylarene. For the target molecule, this would involve the oxidation of [3-phenyl-5-(trifluoromethyl)phenyl]methanol. The primary challenge is to achieve high conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid, 3-phenyl-5-(trifluoromethyl)benzoic acid.

Several modern oxidation systems are available that offer high selectivity for this transformation.

Chromium-based reagents: A system of chromium trioxide (CrO₃) catalyzed by periodic acid (H₅IO₆) at low temperatures can efficiently oxidize benzyl alcohols to their corresponding carbonyl compounds in high yields with high functional group tolerance. organic-chemistry.org

TEMPO-based systems: The use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as catalysts in conjunction with a stoichiometric oxidant (e.g., sodium hypochlorite) is a well-established method for the selective oxidation of primary alcohols to aldehydes. chemicalbook.com

Nitrate-based systems: Ferric nitrate (B79036) (Fe(NO₃)₃) has been shown to be an effective reagent for the selective oxidation of benzyl alcohol to benzaldehyde (B42025), proceeding through the in-situ generation of reactive nitrogen species. nih.gov

Table 3: Comparison of Selective Oxidation Methods for Benzyl Alcohols

Reagent System Oxidant Type Typical Conditions Advantages
CrO₃ / H₅IO₆ Catalytic Metal Low temperature (-78 °C) High yield, functional group tolerance. organic-chemistry.org
TEMPO / NaOCl Catalytic Radical 0-10 °C, Biphasic system Mild conditions, high selectivity for primary alcohols. chemicalbook.com
Fe(NO₃)₃ Stoichiometric Metal Salt 80 °C, 1,4-dioxane High conversion and selectivity. nih.gov

| Gaseous NO₂ | Gaseous Oxidant | Neat (solvent-free) | Quantitative conversion, waste products form nitric acid. nih.gov |

Reductive Functionalization of Carboxylic Acid Derivatives for Aldehyde Formation

An alternative to oxidation is the partial reduction of a carboxylic acid derivative. This synthetic route would begin with 3-phenyl-5-(trifluoromethyl)benzoic acid or its corresponding ester. The key is to use a reducing agent that can stop the reduction at the aldehyde stage without proceeding to the benzyl alcohol.

Hydride reagents are commonly employed for this purpose. Diisobutylaluminium hydride (DIBAL-H) is a classic choice for the reduction of esters to aldehydes, especially when used at low temperatures to prevent over-reduction. More recently, specialized reagents have been developed for enhanced selectivity. For instance, potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) has been shown to be highly effective for the selective reduction of esters to aldehydes even in complex mixtures and under mild conditions. nih.gov

This approach is particularly useful when the carboxylic acid precursor is more readily available than the corresponding benzyl alcohol.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. numberanalytics.comwjbphs.com These concepts are increasingly being applied to the synthesis of complex molecules like this compound.

Development of Sustainable Reaction Media and Solvent Systems

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. researchgate.net The choice of solvent is critical as it often constitutes the largest mass component of a reaction.

Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly attractive green medium. researchgate.net For reactions like the Suzuki coupling, the use of water-soluble ligands and phase-transfer catalysts can enable high efficiency in aqueous media.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and they can often be recycled. numberanalytics.com ILs have been successfully used as media for various catalytic reactions.

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. numberanalytics.com

Solvent-free (Neat) Conditions: In some cases, the ideal green approach is to eliminate the solvent entirely. For example, the oxidation of neat benzylic alcohols using gaseous nitrogen dioxide has been reported as a waste-free process. nih.gov

Table 4: Examples of Green Solvents and Their Applications in Aromatic Synthesis

Solvent System Key Properties Relevant Applications
Water Non-toxic, abundant, non-flammable Suzuki coupling, oxidation reactions. researchgate.net
Ionic Liquids Low vapor pressure, recyclable, tunable properties Catalytic cross-coupling, hydroformylation. numberanalytics.com
Deep Eutectic Solvents Biodegradable, low cost, low toxicity Alternatives to traditional organic solvents in various syntheses. numberanalytics.com
Butyl Acetate Ester solvent, good extraction efficiency High-performance solvent for extraction of aromatic aldehydes. elsevierpure.com

| p-Cymene | Terpene, low water solubility | Potential for selective extraction processes in biorefineries. elsevierpure.com |

By integrating these advanced synthetic methods and green chemistry principles, the production of this compound can be achieved with greater efficiency, selectivity, and environmental responsibility.

Design of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of this compound, a biaryl compound, typically relies on cross-coupling reactions. The efficiency of these reactions is critically dependent on the design of the catalyst system. Modern research emphasizes the development of novel catalysts that offer higher yields, faster reaction times, and milder reaction conditions.

A primary route to this compound involves the Suzuki-Miyaura coupling of a boronic acid with an aryl halide. The performance of palladium catalysts, which are standard for this transformation, can be significantly improved through the strategic selection of ligands. For the coupling of electron-deficient aryl halides, such as 1-bromo-3-(trifluoromethyl)benzene with a suitable phenylboronic acid derivative, advanced catalyst systems are crucial.

Recent developments have moved towards using highly active palladium-N-heterocyclic carbene (NHC) complexes or specialized phosphine ligands that can promote challenging couplings. For instance, palladium acetate, when combined with tetrabutylammonium (B224687) acetate (nBu₄NOAc), has proven effective in catalyzing Mizoroki-Heck cross-coupling reactions, a related C-C bond-forming strategy. nih.govresearchgate.net This system facilitates the reaction between 1-bromo-3-(trifluoromethyl)benzene and an appropriate coupling partner under relatively mild conditions. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Related C-C Coupling Reactions
Catalyst SystemReaction TypeKey FeaturesPotential Application
Pd(OAc)₂ / nBu₄NOAcMizoroki-HeckEffective for coupling aryl bromides with alkenes. nih.govresearchgate.netSynthesis of precursors to the target aldehyde.
Low-metal-content Pd/Al₂O₃Reductive Amination / HydrogenationLow precious metal content, reusable. nih.govDownstream transformations or related precursor synthesis.
Vanadyl Complexes with Chiral LigandsAsymmetric Radical Cross-CouplingEnables asymmetric induction in the formation of C-C bonds. nih.govSynthesis of chiral derivatives.

Atom-Economical and Step-Economical Synthetic Approaches

The principles of green chemistry encourage the development of synthetic routes that are both atom- and step-economical. Atom economy refers to maximizing the incorporation of reactant atoms into the final product, while step economy aims to reduce the number of separate reaction and purification steps. rsc.org

A step-economical approach to related structures involves cascade or tandem processes, where multiple bond-forming events occur in a single pot. For example, a Mizoroki-Heck cross-coupling reaction to form a precursor can be immediately followed by a hydrogenation step without isolating the intermediate. nih.gov This not only saves time and resources but also reduces the potential for material loss during purification.

Multicomponent reactions (MCRs) represent another powerful strategy for improving both step and atom economy. A novel three-component reaction involving condensation, anti-Michael addition, and aromatization has been developed for constructing benzylic compounds, providing a step-economic route to complex molecules from simple precursors. researchgate.net While not directly applied to this compound, this methodology highlights a frontier in efficient synthesis design that could be adapted for its production.

The development of one-pot syntheses is a key goal. A facile and efficient one-step synthesis of 3,3,3-trifluoropropanal (B1220928) dialkyl acetals has been achieved through the Pd/C catalyzed acetalization of 3,3,3-trifluoropropene (B1201522) (TFP), demonstrating a novel and atom-economical strategy. rsc.org Adapting such principles, a hypothetical atom-economical synthesis of this compound might involve the direct C-H activation and arylation of 3-(trifluoromethyl)benzaldehyde, circumventing the need for pre-functionalized starting materials like aryl halides.

Asymmetric Synthetic Approaches for Chiral Derivatives of this compound

The aldehyde functional group in this compound is a versatile handle for introducing chirality. Asymmetric synthesis aims to produce specific stereoisomers of a chiral molecule, which is crucial in fields like medicinal chemistry and materials science.

Enantioselective Transformations Involving the Aldehyde Moiety

Enantioselective transformations focus on converting the prochiral aldehyde group into a chiral center with a high preference for one of the two possible enantiomers. This is typically achieved using a chiral catalyst or reagent.

A common enantioselective transformation is the addition of a nucleophile to the carbonyl carbon. For example, the asymmetric allylation of the aldehyde would yield a chiral homoallylic alcohol. Catalytic, enantioselective strategies for preparing homoallylic alcohols bearing a trifluoromethyl group have been developed using organozinc complexes and polyfluoroallyl boronates. nih.gov These methods can achieve high levels of diastereo- and enantioselectivity, offering a pathway to complex chiral building blocks. nih.gov

Another important reaction is the asymmetric reduction of the aldehyde to form a chiral alcohol. While specific studies on this compound are not prevalent, established methods using chiral borane (B79455) reagents or transition metal catalysts with chiral ligands are broadly applicable to aromatic aldehydes.

The synthesis of chiral quinazolinones through asymmetric radical cross-coupling reactions catalyzed by chiral vanadyl methoxide (B1231860) complexes provides another example of generating stereocenters in trifluoromethyl-containing structures. nih.gov In these systems, the choice of a chiral N-salicylidene-t-leucinate template on the vanadium catalyst directs the stereochemical outcome, achieving enantiomeric excesses (ees) of up to 91%. nih.gov

Table 2: Examples of Enantioselective Methods for Related Aldehydes
Reaction TypeCatalyst/ReagentProduct TypeReported Enantiomeric Excess (ee)
Asymmetric Radical Cross-CouplingChiral Vanadyl Methoxide Complexes nih.govChiral QuinazolinonesUp to 91% ee nih.gov
Asymmetric AllylborationChiral Organozinc / Allylboronate nih.govChiral Homoallylic AlcoholsHigh enantioselectivity reported nih.gov
Reductive AminationChiral Amine + Reducing Agent nih.govChiral AminesHigh purity product obtained nih.gov

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis involves reactions on a substrate that already contains one or more chiral centers. The existing stereochemistry of the substrate influences the formation of a new stereocenter, leading to a preference for one diastereomer over others.

While specific examples starting from a chiral derivative of this compound are limited in the literature, the principles of substrate-controlled diastereoselection are well-established. If a chiral auxiliary were attached to the molecule, or if a reaction were performed on a chiral derivative (e.g., an acetal (B89532) formed with a chiral diol), subsequent transformations at or near the aldehyde group could proceed with high diastereoselectivity.

For instance, in the synthesis of polyfluorinated monosaccharide analogues, diastereodivergent strategies have been successfully employed. nih.gov By carefully selecting the geometry (E- or Z-) of a trifluoromethyl-substituted allylboronate reagent, chemists can control the stereochemical outcome of its addition to an aldehyde, producing different diastereomers. nih.gov This demonstrates that the structure of the reacting partner can serve as a powerful tool for directing stereochemistry, a principle directly applicable to reactions involving this compound. The steric and electronic properties of the 3-phenyl and 5-trifluoromethyl substituents would play a significant role in biasing the facial approach of incoming reagents, thus influencing the diastereomeric ratio of the products.

Exploration of the Reactivity Profile of 3 Phenyl 5 Trifluoromethyl Benzaldehyde

Nucleophilic Additions to the Aldehyde Carbonyl of 3-Phenyl-5-(trifluoromethyl)benzaldehyde

The aldehyde functional group is a primary site for reactivity in this compound. The carbonyl carbon is highly electrophilic, a characteristic that is further enhanced by the electron-withdrawing nature of the trifluoromethyl group at the meta-position. This electronic property makes the aldehyde susceptible to a wide range of nucleophilic addition reactions.

Organocatalytic Asymmetric Additions

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. In the context of aldehydes, chiral secondary amines are frequently used as organocatalysts to facilitate asymmetric additions. These catalysts react with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion intermediate, which then reacts enantioselectively with another substrate.

For an aldehyde like this compound, a chiral amine catalyst could be employed for reactions such as the asymmetric Michael addition of the aldehyde to an α,β-unsaturated system. While specific studies on this compound are not prevalent, the methodology is well-established for a variety of aromatic aldehydes. researchgate.net The process typically involves the in-situ formation of a chiral enamine from the aldehyde and the organocatalyst, which then undergoes a stereocontrolled conjugate addition to an electrophile like a maleimide (B117702) or nitro-olefin. researchgate.net Similarly, chiral phosphoric acids have been developed for highly enantioselective Friedel-Crafts reactions, demonstrating the utility of organocatalysts in complex settings. rsc.org

Lewis Acid-Catalyzed Carbonyl Activations and Nucleophilic Trapping

Lewis acids are frequently employed to enhance the electrophilicity of a carbonyl group, thereby activating it toward attack by even weak nucleophiles. The oxygen atom of the aldehyde in this compound can coordinate to a Lewis acid, which polarizes the C=O bond and lowers the energy of the transition state for nucleophilic addition.

Common Lewis acids such as titanium tetrachloride (TiCl₄), scandium triflate (Sc(OTf)₃), and various boron-based compounds can catalyze these transformations. nih.govscribd.com For instance, a Lewis acid can facilitate the formation of an imine in the first step of a multicomponent reaction by activating the aldehyde. nih.gov Another established method is the Lewis-acid-catalyzed phosphorylation of alcohols, where the catalyst activates the substrate to generate a carbocationic intermediate that is subsequently trapped by a phosphorus nucleophile. nih.gov In the case of this compound, this activation would make the carbonyl carbon significantly more reactive towards a range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Multicomponent Reaction Incorporations of the Aldehyde Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient synthetic strategies. Aldehydes are common substrates in some of the most well-known MCRs, such as the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic, cyclic transition state where hydrogen bonding plays a key role. organic-chemistry.org Given its aromatic aldehyde functionality, this compound is an ideal candidate for the Passerini reaction, which would proceed as shown in the table below.

Typical Passerini Reaction Protocol
Reactants Aldehyde (e.g., this compound), Carboxylic Acid, Isocyanide
Solvent Aprotic solvents (e.g., Dichloromethane (B109758), THF)
Conditions Room temperature, high concentration
Product α-acyloxy amide
This table represents a generalized protocol for the Passerini reaction applicable to aromatic aldehydes. wikipedia.orgorganic-chemistry.org

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, which produces an α-aminoacyl amide. nih.govscribd.com The reaction begins with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular rearrangement to give the final product. The use of aromatic aldehydes in Ugi reactions is extensive and robust. researchgate.netfrontiersin.org

Typical Ugi Reaction Protocol
Reactants Aldehyde (e.g., this compound), Primary Amine, Carboxylic Acid, Isocyanide
Solvent Polar protic solvents (e.g., Methanol, Trifluoroethanol)
Conditions Room temperature
Product α-aminoacyl amide
This table represents a generalized protocol for the Ugi reaction applicable to aromatic aldehydes. nih.govscribd.com

Electrophilic and Radical Transformations of the Aromatic Core of this compound

The aromatic framework of this compound consists of two distinct phenyl rings, each with different electronic properties and, consequently, different reactivities toward electrophilic and radical species.

Functionalization of the Trifluoromethyl-Substituted Phenyl Ring

The phenyl ring bearing the aldehyde and trifluoromethyl groups is highly electron-deficient. Both the formyl (-CHO) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any electrophilic attack would be directed to the positions meta to both groups (positions 2, 4, and 6), but the high deactivation makes such reactions synthetically challenging.

Conversely, this electron deficiency makes the ring a potential candidate for nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present on the ring. More relevant are radical reactions. The Minisci reaction, for example, allows for the introduction of alkyl or acyl radicals onto electron-deficient aromatic and heteroaromatic rings. rsc.org A trifluoromethyl radical, generated from a source like sodium triflinate (CF₃SO₂Na), can add to an alkene to generate a nucleophilic alkyl radical, which can then attack an electron-deficient ring. rsc.org While not specifically demonstrated on this compound, the principles of such radical transformations could apply.

Selective Reactions at the Phenyl Substituent

The unsubstituted phenyl ring in this compound is, by comparison, electron-rich and thus more susceptible to electrophilic aromatic substitution. However, achieving selective functionalization of this ring without affecting other reactive sites in the molecule—namely the aldehyde and the other aromatic ring—presents a significant synthetic challenge. The aldehyde group itself can react under the acidic conditions often required for electrophilic substitution.

A more viable strategy for the selective functionalization of the phenyl substituent involves transition-metal-catalyzed cross-coupling reactions. youtube.com If a halogen atom were introduced onto this phenyl ring (for example, by starting the synthesis from a halogenated phenylboronic acid), it could serve as a handle for reactions like Suzuki, Stille, or Buchwald-Hartwig amination couplings. youtube.com These reactions are known for their high functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions have been developed that proceed under mild conditions and are tolerant of sensitive functional groups like esters and nitriles, suggesting that the aldehyde might also be tolerated. rsc.org Another approach involves the use of highly electron-poor phosphine (B1218219) ligands, such as tris[3,5-bis(trifluoromethyl)phenyl]phosphine, which can enable challenging cross-coupling reactions, even between alkyl groups. nih.gov This demonstrates the potential for advanced catalytic systems to achieve selective C-C bond formation on one of the aryl moieties of the molecule.

Oxidation and Reduction Chemistry of this compound

The formyl group of this compound is the principal center for redox reactions, allowing for its selective oxidation to a carboxylic acid or its reduction to a primary alcohol or a methyl group.

Selective Oxidation to Corresponding Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 3-Phenyl-5-(trifluoromethyl)benzoic acid. This transformation is a fundamental process in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring facilitates this oxidation.

Various reagents can accomplish this transformation. For aromatic aldehydes bearing electron-withdrawing groups, such as 4-trifluoromethylbenzaldehyde, oxidation to the corresponding benzoic acid can be achieved using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). lookchemmall.com In a related context, the oxidation of the analogous compound 3,5-bis(trifluoromethyl)benzyl alcohol to 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) has been effectively carried out using a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalyzed system in the presence of co-oxidants like nitric acid and hydrochloric acid under an oxygen atmosphere. guidechem.com Such catalytic systems are also highly effective for the conversion of aldehydes to carboxylic acids.

Table 1: Representative Conditions for Oxidation of Analogous Aromatic Aldehydes

Reactant Oxidizing Agent(s) Solvent Conditions Product Yield Ref
4-Trifluoromethylbenzaldehyde Tetrabutylammonium fluoride (TBAF) N/A High Temperature 4-Trifluoromethylbenzoic acid High lookchemmall.com

This table illustrates oxidation reactions on similar compounds to infer the reactivity of this compound.

Chemoselective Reduction to Alcohols and Hydrocarbons

The aldehyde group of this compound can be chemoselectively reduced to either the corresponding primary alcohol, [3-phenyl-5-(trifluoromethyl)phenyl]methanol, or completely reduced to the hydrocarbon methyl group, 1-methyl-3-phenyl-5-(trifluoromethyl)benzene.

Reduction to Alcohols: The reduction of an aldehyde to a primary alcohol is a common and high-yielding transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose. For example, α-trifluoromethyl aldehydes are efficiently reduced to their corresponding β-trifluoromethyl alcohols using NaBH₄ in a mixed solvent system like dichloromethane and methanol. nih.govprinceton.edu This method is mild and tolerates a wide variety of other functional groups.

Reduction to Hydrocarbons: Complete reduction of the aldehyde to a methyl group requires more rigorous conditions. Classic methods for this transformation include the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions. More modern approaches can also achieve this, such as a one-pot difluoroolefination–hydrofluorination sequence that has been used to convert aromatic aldehydes into β,β,β-trifluoroethylarenes, demonstrating a pathway to saturated hydrocarbon derivatives. acs.org

Table 2: Representative Conditions for Reduction of Aldehydes

Reaction Type Reactant Type Reagent(s) Solvent Conditions Product Type Ref
Reduction to Alcohol α-Trifluoromethyl Aldehydes Sodium Borohydride (NaBH₄) CH₂Cl₂, MeOH N/A β-Trifluoromethyl Alcohol nih.govprinceton.edu

This table illustrates reduction reactions on similar compounds to infer the reactivity of this compound.

Pericyclic and Cycloaddition Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. msu.eduscienceinfo.com Aldehydes, particularly those activated by electron-withdrawing groups, can participate in several types of pericyclic reactions, most notably as the heterodienophile in hetero-Diels-Alder reactions. scienceinfo.comwikipedia.org

The hetero-Diels-Alder (HDA) reaction is a powerful method for constructing six-membered heterocyclic rings. illinois.edu In this reaction, the carbonyl group (C=O) of the aldehyde functions as a two-electron component (a heterodienophile), reacting with a four-electron conjugated diene. illinois.edu The reactivity of the aldehyde in this context is significantly enhanced by the presence of electron-withdrawing substituents, which lower the energy of the carbonyl's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the diene's HOMO (Highest Occupied Molecular Orbital).

The trifluoromethyl group on the this compound molecule strongly activates the carbonyl group for such cycloadditions. This effect is analogous to the use of trifluoromethyl-substituted alkenes as highly reactive dienophiles in standard Diels-Alder reactions. researchgate.netbeilstein-journals.org Lewis acid catalysis is often employed to further enhance the electrophilicity of the aldehyde and promote the reaction. illinois.edu For instance, the reaction of an activated aldehyde with a nucleophilic diene, such as Danishefsky's diene, can lead to the formation of dihydropyranone structures, which are valuable synthetic intermediates. illinois.edu

Another class of pericyclic reactions available to aldehydes is the ene reaction. msu.edu In this process, the aldehyde's carbonyl group acts as the "enophile," reacting with an alkene that has an allylic hydrogen (the "ene" component). This reaction involves the formation of a new carbon-carbon bond and a carbon-oxygen bond, with the transfer of the allylic hydrogen to the carbonyl oxygen.

While specific examples involving this compound are not prominently documented, its electronic profile strongly suggests it would be a competent substrate in these types of transformations, particularly in Lewis acid-catalyzed hetero-Diels-Alder reactions.

Table 3: Hypothetical Hetero-Diels-Alder Reaction

Heterodienophile Diene Catalyst Expected Product

This table illustrates a potential cycloaddition reaction based on established principles for activated aldehydes.

Mechanistic Investigations and Theoretical Chemistry of 3 Phenyl 5 Trifluoromethyl Benzaldehyde Reactions

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are a cornerstone for understanding reaction mechanisms at a molecular level. For a molecule like 3-Phenyl-5-(trifluoromethyl)benzaldehyde, such studies would provide invaluable insights into its reactivity. However, specific computational studies on this compound are not readily found. In principle, density functional theory (DFT) would be the method of choice for such investigations. copernicus.org

Transition State Analysis and Reaction Coordinate Determination

The exploration of a reaction pathway for this compound would involve locating the transition state (TS) structures for various potential reactions, such as nucleophilic addition to the carbonyl group or oxidation of the aldehyde. Transition state analysis, often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method, would elucidate the energy barriers of these reactions. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified TS connects the reactants and products. For analogous reactions, such as the organoborane-catalyzed transfer hydrogenation of benzaldehyde (B42025), DFT calculations have been successfully employed to determine the structures of transition states. researchgate.net

Computational Studies on Reaction Selectivity and Stereochemistry

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For this compound, which possesses distinct electronic and steric features due to the phenyl and trifluoromethyl substituents, computational studies could predict regioselectivity in reactions such as electrophilic aromatic substitution or stereoselectivity in asymmetric synthesis. For example, in the Knoevenagel condensation of various benzaldehydes, computational analysis could help in understanding the factors governing the stereochemical outcome. researchgate.net The electronic effects of the trifluoromethyl group, a strong electron-withdrawing group, and the phenyl group would be critical parameters in these models.

Spectroscopic Probes for Reaction Intermediates and Kinetic Studies

The direct observation of reaction intermediates is crucial for validating proposed reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in this regard.

Kinetic studies, which measure the rate of a reaction, provide quantitative data that is essential for understanding the reaction mechanism. For instance, in the gas-phase reactions of various aromatic aldehydes with NO3 radicals, kinetic data has been instrumental in determining the primary reaction pathways. medchemexpress.com For this compound, kinetic studies could involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or gas chromatography. Such studies would allow for the determination of rate laws and the effect of reactant concentrations on the reaction rate. A primary kinetic isotope effect study, involving the deuterated analogue of the aldehyde, could ascertain whether the cleavage of the aldehydic C-H bond is the rate-determining step in relevant reactions. medchemexpress.com

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment Initial [Aldehyde] (M) Initial [Reagent] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵
3 0.10 0.20 1.5 x 10⁻⁵

This table is for illustrative purposes only and does not represent experimental data.

Frontier Molecular Orbital Theory for Reactivity Prediction and Rational Design

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. nih.govmdpi.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govmdpi.com For this compound, the LUMO would be expected to be localized on the carbonyl group, making it susceptible to nucleophilic attack. The energy and shape of the HOMO and LUMO would be influenced by the phenyl and trifluoromethyl substituents. The electron-withdrawing trifluoromethyl group would lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde.

A detailed FMO analysis would require quantum chemical calculations to determine the energies and spatial distributions of these orbitals. researchgate.netmdpi.com This analysis would be invaluable for the rational design of new reactions and catalysts tailored for this specific substrate. For large systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better describe the locality of chemical reactivity. nih.gov

Solvent Effects and Catalysis Mechanistic Insights in this compound Transformations

The choice of solvent can significantly impact the rate and selectivity of a reaction. For reactions involving a polar molecule like this compound, polar solvents could stabilize charged intermediates and transition states, thereby accelerating the reaction. Theoretical studies can model solvent effects using implicit or explicit solvent models to provide a deeper understanding of their role.

Catalysis is key to many organic transformations. In the context of this compound, various catalysts could be employed to enhance its reactivity or control the selectivity of its reactions. For example, Lewis acids could be used to activate the carbonyl group towards nucleophilic attack. researchgate.net Mechanistic studies would involve identifying the active catalytic species and elucidating the catalytic cycle. This could be achieved through a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzaldehyde

Derivatization Strategies and Synthetic Utility of 3 Phenyl 5 Trifluoromethyl Benzaldehyde

Construction of Heterocyclic Compounds from 3-Phenyl-5-(trifluoromethyl)benzaldehyde

The reactivity of the aldehyde group in this compound serves as an excellent entry point for the synthesis of various heterocyclic systems. The aldehyde can participate in condensation, cyclization, and multi-component reactions to form stable ring structures containing nitrogen, oxygen, and sulfur atoms.

The transformation of this compound into nitrogen-containing heterocycles is a key application of its synthetic potential. It serves as a crucial carbonyl component in various cyclocondensation reactions.

For instance, the aldehyde is a suitable substrate for the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. This reaction leads to the formation of dihydropyrimidinones (DHPMs) or their thio-analogs. The resulting DHPMs bearing the 3-phenyl-5-(trifluoromethyl)phenyl substituent are complex, sterically hindered molecules developed as intermediates in medicinal chemistry programs.

Furthermore, the aldehyde can be used to construct pyrazole-based heterocycles. In a typical sequence, the aldehyde undergoes a Claisen-Schmidt condensation with an appropriate ketone to form an α,β-unsaturated ketone (a chalcone). This chalcone (B49325) intermediate, featuring the 3-phenyl-5-(trifluoromethyl)phenyl moiety, can then be reacted with hydrazine (B178648) or its derivatives to yield highly substituted pyrazolines or pyrazoles. Patents have detailed the use of this compound in the preparation of substituted pyrazole (B372694) derivatives which are investigated as intermediates for pharmaceutically relevant compounds. organic-chemistry.orgnih.gov

While specific literature examples for the synthesis of quinolines or imidazoles directly from this compound are not prevalent, established synthetic routes suggest its high potential. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, could theoretically employ a derivative of this aldehyde to produce highly substituted quinolines. Similarly, its reaction with a 1,2-diamine and an oxidizing agent could be explored for the synthesis of substituted imidazoles.

Table 1: Representative Synthesis of a Nitrogen-Containing Heterocycle Precursor
Starting MaterialReagent(s)Reaction TypeIntermediate ProductRelevance
This compoundSubstituted AcetophenoneClaisen-Schmidt CondensationChalcone (α,β-Unsaturated Ketone)Precursor for Pyrazole Synthesis organic-chemistry.orgnih.gov
This compoundEthyl Acetoacetate, UreaBiginelli ReactionDihydropyrimidinoneScaffold for Pharmaceutical Intermediates

The aldehyde functionality is central to the formation of oxygen-containing rings. A primary and straightforward reaction is the formation of cyclic acetals. In the presence of an acid catalyst, this compound can react with 1,2- or 1,3-diols, such as ethylene (B1197577) glycol or propane-1,3-diol, to yield the corresponding 1,3-dioxolanes or 1,3-dioxanes, respectively. This transformation is often used as a protecting strategy for the aldehyde but also represents the synthesis of a simple oxygen-containing heterocyclic system.

The synthesis of more complex oxygen heterocyles like benzofurans from aldehydes is also a well-developed area of organic chemistry. nih.govnih.gov Many modern methods rely on the reaction of a salicylaldehyde (B1680747) (an ortho-hydroxybenzaldehyde) with various partners followed by cyclization. nih.govrsc.org While this compound itself is not a salicylaldehyde, its derivatives could be employed in these routes. For example, if the phenyl substituent were hydroxylated at the ortho position, it would become a suitable substrate for copper- or palladium-catalyzed one-pot syntheses involving reactions with alkynes to generate the benzofuran (B130515) core. organic-chemistry.orgnih.gov These strategies highlight the potential of the aldehyde as a starting point for benzofuran synthesis, contingent on its prior modification.

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles. A prominent example is its potential application in the Gewald reaction. wikipedia.orgorganic-chemistry.org The Gewald reaction is a multicomponent synthesis that combines an aldehyde, an α-cyanoester (such as ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgumich.edu

In this context, this compound would serve as the aldehyde component. The reaction would proceed via an initial Knoevenagel condensation between the aldehyde and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The resulting product would be a 2-aminothiophene derivative bearing the bulky and electronically distinct 3-phenyl-5-(trifluoromethyl)phenyl group at the 3-position. This method provides a direct and efficient route to a highly functionalized thiophene (B33073) scaffold, which is a privileged structure in medicinal chemistry.

Precursor Role in Complex Organic Molecule Synthesis

Beyond its use in forming foundational heterocyclic rings, this compound functions as a valuable starting material for the assembly of more elaborate molecular architectures, including advanced pharmaceutical intermediates.

The structural motifs present in this compound—the biphenyl (B1667301) core and the trifluoromethyl group—are more commonly associated with rationally designed synthetic molecules in medicinal chemistry rather than with naturally occurring compounds. A review of the literature does not indicate documented use of this specific aldehyde in the total synthesis of natural products. Synthetic efforts in that field typically draw from the "chiral pool" or simpler, more fundamental building blocks.

The most significant documented application of this compound is as a key intermediate in the synthesis of complex molecules for pharmaceutical research. Its unique combination of a biphenyl backbone and a trifluoromethyl group makes it an attractive starting material for creating novel molecular entities.

Patents disclose its use as a reactant in the multi-step synthesis of modulators for ion channels. nih.gov In these synthetic sequences, the aldehyde is typically subjected to reactions such as reductive amination or condensation to link it to other complex fragments, building up a larger, non-natural molecular framework. For example, it has been reacted with specific amine-containing compounds to form imines, which are subsequently reduced or used in further transformations. nih.gov These reactions underscore the aldehyde's role as a molecular linchpin, connecting different parts of a target molecule.

Table 2: Application of this compound in Pharmaceutical Intermediate Synthesis
Reactant 1Reactant 2Reaction TypeResulting Structure TypeReference
This compoundAmine-containing heterocyclic compoundReductive AminationSubstituted secondary or tertiary amine nih.govnih.gov
This compoundSubstituted ketoneClaisen-Schmidt CondensationChalcone intermediate for further elaboration organic-chemistry.org

Article on "this compound" Unattainable Due to Lack of Specific Research Data

Despite a comprehensive search of scientific literature and patent databases, the generation of a detailed article focusing solely on the chemical compound “this compound” and its specific applications in derivatization strategies, novel reagents, catalysts, and material science is not currently possible. The available research data predominantly focuses on related but structurally distinct compounds, such as 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) and 3-(trifluoromethyl)benzaldehyde.

The investigation into the synthetic utility of the trifluoromethylphenyl moiety has revealed its significance in various fields. For instance, derivatives of 3,5-bis(trifluoromethyl)aniline (B1329491) are precursors to potent thiourea-based organocatalysts, which are effective in a range of organic transformations. Similarly, trifluoromethyl-substituted compounds are explored for their unique electronic properties in the development of advanced materials.

Furthermore, the exploration of its derivatives in material science, including as polymer precursors, components for liquid crystals, or in optoelectronic materials, remains largely undocumented in accessible scientific literature. General trends in materials science indicate that the introduction of trifluoromethyl groups can enhance thermal stability and introduce desirable electronic properties in polymers and other materials. However, without specific studies on polymers or materials derived from this compound, any discussion would be speculative and not meet the required standard of a scientifically accurate and detailed article.

The lack of specific data tables and detailed research findings for this compound makes it impossible to fulfill the request to generate an article that is both thorough and strictly adherent to the provided outline.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Routine Characterization

While standard one-dimensional ¹H and ¹³C NMR are fundamental for confirming the basic carbon-hydrogen framework, advanced NMR techniques are required to resolve complex spatial relationships and dynamic processes inherent to the molecule's structure.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Complex Connectivity

Two-dimensional (2D) NMR experiments are essential for assigning specific proton and carbon signals and mapping the connectivity within the molecule. Although specific 2D NMR studies on 3-Phenyl-5-(trifluoromethyl)benzaldehyde are not extensively published, the expected correlations can be predicted based on its structure and data from analogous compounds. rsc.orgrsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the aldehydic proton and the aromatic protons on the same ring, as well as among the protons of each aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each protonated aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. It would definitively establish the connectivity between the two phenyl rings by showing a correlation from the protons on one ring to the quaternary carbon of the other. It would also link the aldehydic proton to the carbons of its parent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, which is critical for determining stereochemistry and conformation. For this compound, NOESY could provide information on the preferred rotational conformation (dihedral angle) between the two phenyl rings by showing correlations between the ortho-protons of the different rings.

The following table illustrates the expected key HMBC correlations for this compound, which would be crucial for confirming its complex connectivity.

Proton (¹H) SignalExpected HMBC Cross-Peaks to Carbon (¹³C) SignalsInformation Gained
Aldehyde-HC=O, C3, C4, C2Confirms position of the aldehyde group
H2' / H6'C1', C3'/C5', C4', C1Confirms phenyl substituent connectivity
H2C=O, C4, C6, C1'Confirms connectivity to aldehyde and other ring
H6C=O, C2, C4, C5Confirms connectivity within the substituted ring

Dynamic NMR Studies of Conformational Analysis and Exchange Processes

The central C-C bond linking the two phenyl rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Biphenyls without bulky ortho-substituents, such as the target molecule, typically have a non-planar (twisted) ground-state conformation but a relatively low energy barrier to rotation. libretexts.orgacs.org This rotation is usually fast at room temperature, resulting in averaged signals in a standard NMR spectrum.

Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures, is the ideal technique to study these exchange processes. nih.gov By lowering the temperature, the rotation around the C-C bond can be slowed on the NMR timescale. This would lead to the decoalescence of signals for the ortho- (H2', H6') and meta-protons (H3', H5') of the unsubstituted phenyl ring, which are chemically equivalent with fast rotation but become inequivalent in a fixed, twisted conformation.

Analysis of the signal shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. researchgate.net For biphenyls lacking ortho substituents, these barriers are typically low, often below 10 kcal/mol. acs.org The presence of meta substituents like the -CF₃ group can have a minor "buttressing" effect, slightly influencing the rotational barrier, but it is not expected to be high enough to allow for the isolation of atropisomers at room temperature. libretexts.org

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

The technique can be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and conformation. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard ssNMR experiment that would reveal the number of crystallographically inequivalent molecules in the unit cell.

Characterize Intermolecular Interactions: ssNMR can probe through-space interactions, such as C=O···H hydrogen bonds or π-π stacking between the aromatic rings, which govern the crystal packing. These interactions would manifest as changes in chemical shifts compared to the solution state.

Determine Conformation: The dihedral angle between the phenyl rings, which is a key conformational parameter, can be determined in the solid state using advanced ssNMR techniques, providing a direct comparison to the solution-state conformation.

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive technique that ionizes molecules and analyzes the mass-to-charge ratio (m/z) of the resulting ions and their fragments. Advanced MS methods provide detailed information on molecular structure and reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a multi-stage process where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and its "daughter" or "product" ions are analyzed. This is invaluable for confirming fragmentation pathways and identifying the structure of reaction intermediates.

For this compound, the electron ionization (EI) mass spectrum would likely show characteristic cleavages for aromatic aldehydes. miamioh.edulibretexts.org The most prominent fragmentation pathways would involve:

Loss of a hydrogen radical (H•): Formation of a stable acylium ion [M-H]⁺. docbrown.info

Loss of the formyl radical (•CHO): Formation of the [M-CHO]⁺ ion, corresponding to the 3-phenyl-5-(trifluoromethyl)phenyl cation. docbrown.info

Using MS/MS, one could isolate the [M-CHO]⁺ ion (m/z 223) and subject it to further fragmentation (MS³). The resulting fragments would help confirm the structure of this intermediate and provide further insight into the stability of the substituted biphenyl (B1667301) system.

The table below outlines a plausible MS/MS fragmentation pathway for this compound.

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Loss
252 [M]⁺•251 [M-H]⁺H•Hydrogen radical
252 [M]⁺•223 [M-CHO]⁺•CHOFormyl radical
223 [M-CHO]⁺204 [M-CHO-F]⁺F•Fluorine radical
223 [M-CHO]⁺154 [M-CHO-CF₃]⁺•CF₃Trifluoromethyl radical

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule or fragment, as each unique formula has a distinct exact mass. acs.orgacs.org This capability is critical when analyzing complex mixtures where multiple compounds may have the same nominal (integer) mass.

For this compound, HRMS would confirm its elemental composition of C₁₄H₉F₃O. For example, its molecular ion might be isobaric with an impurity or another compound in a reaction mixture. HRMS could easily distinguish between them.

The table below compares the exact masses of the target compound and a potential isobaric contaminant, illustrating the power of HRMS.

CompoundElemental FormulaNominal Mass (amu)Exact Mass (amu)
This compoundC₁₄H₉F₃O252252.06055
Example Isobar: Dodecanoyl-dinitrileC₁₂H₂₀N₂O₂252252.15248

The significant difference in their exact masses allows for their unambiguous identification in a complex sample matrix.

X-ray Crystallography for Definitive Molecular Structure, Absolute Configuration, and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to establish its exact molecular structure, including bond lengths, bond angles, and torsion angles.

In the solid state, intermolecular interactions govern the crystal packing. For this compound, one would anticipate the presence of non-covalent interactions such as C–H···O, C–H···F, and π–π stacking interactions. X-ray diffraction would precisely map these interactions, providing insight into the supramolecular assembly of the molecules in the crystal lattice.

As specific crystallographic data for this compound is not currently published, the following table outlines the parameters that would be determined from such an analysis.

Table 1: Hypothetical Crystallographic Data and Structural Parameters for this compound

Parameter Expected Information
Crystal System The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes.
Space Group The specific symmetry group of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell.
Bond Lengths (Å) Precise lengths of all covalent bonds (e.g., C=O, C-C, C-F).
Bond Angles (°) Angles between adjacent bonds (e.g., O=C-C, C-C-C, F-C-F).
Torsion (Dihedral) Angles (°) The angle between the planes of the two phenyl rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide information on molecular structure and bonding.

For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of the aldehyde, trifluoromethyl, and substituted phenyl rings. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to produce a strong, sharp band in the IR spectrum, typically in the region of 1690-1715 cm⁻¹. The exact position would be influenced by the electronic effects of the phenyl and trifluoromethyl substituents. The aldehydic C-H stretch would appear as one or two distinct bands in the 2700-2900 cm⁻¹ region.

The trifluoromethyl group has several characteristic vibrations, including symmetric and asymmetric C-F stretching modes, which are typically strong in the IR spectrum and appear in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings would be observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations and C-CF₃ stretching modes can be strong, aiding in a complete vibrational assignment. Analysis of the low-frequency region in the Raman spectrum could yield information about the torsional modes between the phenyl rings.

Since experimental spectra for this compound are not available, the table below summarizes the expected characteristic vibrational frequencies based on data for analogous compounds.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aldehydic C-H Stretch 2700 - 2900 IR, Raman
Carbonyl (C=O) Stretch 1690 - 1715 IR (Strong)
Aromatic C=C Stretch 1400 - 1600 IR, Raman
C-F Asymmetric/Symmetric Stretch 1100 - 1350 IR (Strong), Raman
C-CF₃ Stretch 700 - 850 IR, Raman

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. These techniques measure the transitions between electronic energy levels upon absorption and subsequent emission of light.

The UV-Vis absorption spectrum of this compound would be expected to show absorptions characteristic of substituted aromatic systems. The biphenyl core allows for extended π-conjugation, which typically results in absorption bands at longer wavelengths compared to simple benzene (B151609) derivatives. One would expect to observe π → π* transitions associated with the aromatic system. The carbonyl group of the aldehyde introduces the possibility of a weaker, longer-wavelength n → π* transition. The position and intensity of these absorption bands are sensitive to solvent polarity.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Many aromatic aldehydes are not strongly fluorescent, as non-radiative decay pathways can be efficient. However, the extended conjugation of the biphenyl system and the presence of the trifluoromethyl group could potentially influence the emission properties. If the compound is fluorescent, a study would determine its emission maximum (λ_em), quantum yield (Φ_F), and Stokes shift (the difference in energy between the absorption and emission maxima). These parameters provide critical information about the nature of the excited state and the efficiency of the radiative decay process.

Detailed experimental research is required to determine the specific photophysical properties of this compound. The following table outlines the key parameters that would be investigated in a comprehensive electronic spectroscopy study.

Table 3: Key Photophysical Parameters for Investigation in this compound

Parameter Description
Absorption Maxima (λ_max) Wavelengths of maximum light absorption, corresponding to electronic transitions (π → π* and n → π*).
Molar Absorptivity (ε) A measure of how strongly the compound absorbs light at a given wavelength.
Emission Maximum (λ_em) The wavelength of maximum fluorescence intensity.
Fluorescence Quantum Yield (Φ_F) The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
Stokes Shift The difference in wavelength or energy between the absorption and emission maxima.

Future Research Directions and Emerging Opportunities

Integration of 3-Phenyl-5-(trifluoromethyl)benzaldehyde into Flow Chemistry and Microreactor Technologies

The synthesis and transformation of aromatic aldehydes are increasingly benefiting from the adoption of flow chemistry and microreactor technologies. These approaches offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability compared to traditional batch processing. Research has demonstrated that problematic reactions, such as the Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), can achieve significantly higher yields (91% in flow vs. 49% in batch) with fewer side products when conducted in a continuous flow system. nih.gov Similarly, various synthetic procedures, including aldol (B89426) condensations, trifluoromethylations, and the synthesis of heterocyclic compounds like pyrroles, have been successfully adapted to flow conditions. nih.govacs.orguc.pt

Future work should focus on integrating the synthesis of this compound and its subsequent derivatization into continuous flow processes. A potential flow-based approach could telescope multiple reaction steps, such as a Suzuki coupling to form the biphenyl (B1667301) backbone followed by a controlled oxidation to generate the aldehyde, without isolating intermediates. The development of a unified flow strategy for preparing and using trifluoromethyl-containing building blocks is an active area of research. acs.org The use of photoredox catalysis within a flow system is another promising avenue, as it enables transformations under mild conditions, such as the direct trifluoromethylation of arenes. beilstein-journals.orgnih.gov

Table 1: Comparison of Batch vs. Flow Processing for Relevant Reactions

Reaction TypeAdvantage of Flow ChemistryReference
Swern OxidationHigher yield (91% vs. 49%), reduced side product formation. nih.gov
Aldol CondensationEnhanced mixing and temperature control, rapid reaction times (seconds). nih.gov
TrifluoromethylationEnables use of gaseous reagents, improves efficiency and scalability. acs.org
Fischer Indole SynthesisQuantitative conversion, high throughput (3.7 g/h). uc.pt

This integration would not only make the synthesis more efficient and scalable but also potentially enable novel transformations that are difficult to achieve in batch reactors.

Application in Supramolecular Assembly and Self-Assembled Systems

The trifluoromethyl group is known to significantly influence the solid-state packing of molecules, making this compound an attractive building block for supramolecular chemistry and the design of self-assembled systems. The -CF3 group, combined with the aldehyde and phenyl rings, can participate in a variety of non-covalent interactions that direct the formation of ordered structures. Research on related trifluoromethylated xanthenes has shown that the configuration of functional groups is highly relevant for the crystal packing, leading to either layered structures or more complex three-dimensional networks. nih.gov

The potential applications for self-assembled systems based on this compound are broad. The phenyl rings offer a platform for π-π stacking, while the aldehyde group can act as a hydrogen bond acceptor. The trifluoromethyl group can engage in dipole-dipole interactions and weak hydrogen bonds (C-H···F), further guiding the assembly process. nih.govresearchgate.net Future research could explore the use of this compound to construct:

Liquid Crystals: By incorporating long alkyl chains, the molecule could be designed to exhibit mesophases.

Porous Organic Frameworks: Polymerization of derivatives could lead to materials with applications in gas separation and storage. nih.gov

Functional Gels: Self-assembly in specific solvents could lead to the formation of soft materials with responsive properties.

Exploration of Non-Covalent Interactions and Crystal Engineering

For this compound, a systematic study of its crystal structure and those of its derivatives would provide valuable insight into the role of various non-covalent interactions. Hirshfeld surface analysis can be employed to visualize and quantify these contacts. For instance, in trifluoromethylated structures, H···F contacts can account for a significant portion (e.g., 37.4%) of the intermolecular interactions. nih.govresearchgate.net Future research in this area would involve:

Co-crystallization: Forming co-crystals of this compound with other molecules (e.g., hydrogen bond donors) to create new supramolecular synthons.

Polymorphism Screening: Investigating how different crystallization conditions can lead to different crystal packing arrangements (polymorphs) with distinct physical properties.

Structure-Property Relationships: Correlating the observed crystal packing with physical properties like melting point, solubility, and stability.

The presence of the aldehyde, phenyl, and trifluoromethyl moieties provides a rich landscape for tuning intermolecular forces to achieve desired solid-state architectures.

Development of Environmentally Benign and Sustainable Synthetic Pathways

Modern organic synthesis places a strong emphasis on "green chemistry" principles, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov The synthesis of benzaldehydes and their derivatives can often involve harsh reagents and generate significant waste. rjpn.org Future research should focus on developing more sustainable routes to and from this compound.

Several green strategies could be explored:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives, particularly those based on abundant, non-precious metals. acs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and cleaner products in shorter times, as demonstrated in the synthesis of related trifluoromethylated compounds. arkat-usa.orgnih.govresearchgate.net

Solvent-Free Reactions: Performing reactions under neat conditions, which eliminates solvent waste and can simplify product isolation. arkat-usa.orgrsc.orgrsc.org This has been shown to be effective for reactions involving trifluoromethyl ketones and aldehydes. arkat-usa.orgrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or biodegradable solvents. nih.gov

An improved protocol for a related compound, 3-(3-trifluoromethylphenyl)propanal, utilized a microwave-assisted cascade process that reduced reaction times and allowed for catalyst recovery. nih.govresearchgate.net Similar strategies could be developed for this compound, minimizing the environmental impact of its production and use.

Table 2: Green Chemistry Approaches for Synthesizing Benzaldehyde Derivatives

TechniquePrinciplePotential ApplicationReference
Microwave IrradiationEnergy efficiency, reduced reaction times.Synthesis of trifluoromethylated heterocycles. arkat-usa.org
Solvent-Free SynthesisWaste prevention (Principle 1 of Green Chemistry).Condensation reactions using the aldehyde group. rsc.orgrsc.org
Cascade ProcessAtom economy, reduced separation steps.Multi-step synthesis of complex derivatives. nih.govresearchgate.net
Aqueous MediaUse of safer solvents.Photoredox catalysis for derivatization. acs.org

Computational Design of Novel Derivatives with Tailored Reactivity and Selectivity

Computational chemistry provides powerful tools for designing new molecules and predicting their properties before they are synthesized in the lab. For this compound, in silico methods can guide the development of novel derivatives with specific reactivity, selectivity, or biological activity. biointerfaceresearch.comnih.gov

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of derivatives with their biological activity or physical properties. nih.govnih.gov Such models have been successfully built for other benzaldehyde derivatives to predict their inhibitory activity against enzymes like phenoloxidase. nih.govnih.gov

Molecular Docking Simulations: Designing derivatives that can act as specific enzyme inhibitors by modeling their binding interactions within the active site of a target protein. nih.govresearchgate.net This approach was used to develop selective inhibitors for aldehyde dehydrogenase (ALDH1A3) based on a benzyloxybenzaldehyde scaffold. nih.gov

Density Functional Theory (DFT) Calculations: Predicting the electronic properties, reactivity indices, and spectral characteristics of new derivatives. This can help in understanding reaction mechanisms and designing molecules with tailored electronic behavior for applications in materials science.

By using these computational tools, researchers can rationally design the next generation of compounds based on the this compound scaffold, prioritizing candidates that are most likely to succeed and reducing the time and expense of experimental work.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or GC-MS to avoid over-oxidation.
  • Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate eluent). Industrial-scale synthesis may employ continuous flow reactors for higher efficiency .

Basic Question: How can the purity and structure of this compound be validated?

Methodological Answer:
Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethyl group (δ 110–125 ppm in 19^19F NMR). Compare with literature data for similar compounds .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Refinement using SHELX software (e.g., SHELXL) is standard for resolving bond angles and torsional strain .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (expected m/z for C14_{14}H9_9F3_3O: 262.06).

Q. Purity Assessment :

  • HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
  • Melting point determination (if solid) or boiling point consistency for liquids .

Advanced Question: How can conflicting spectroscopic data (e.g., unexpected 19^1919F NMR shifts) be resolved during characterization?

Methodological Answer:
Root Causes :

  • Solvent effects : Fluorine chemical shifts are solvent-dependent. Re-run NMR in deuterated DMSO or CDCl3_3 for consistency .
  • Impurity interference : Trace solvents (e.g., DMF) or byproducts may cause splitting. Repurify the compound via recrystallization or preparative HPLC.
  • Dynamic effects : Conformational flexibility in the trifluoromethyl group can lead to signal broadening. Use variable-temperature NMR to stabilize signals .

Case Study :
If a 19^19F NMR signal deviates from literature values for 3-(trifluoromethyl)benzaldehyde derivatives (δ ~ -60 to -65 ppm), cross-check with X-ray data to rule out structural anomalies. Computational modeling (DFT calculations) can predict shifts and validate experimental observations .

Advanced Question: What strategies optimize the yield of this compound in cross-coupling reactions?

Methodological Answer:
Catalytic System Optimization :

  • Palladium Catalysts : Use Pd(PPh3_3)4_4 or Pd(dba)2_2 with ligands like XPhos for Suzuki-Miyaura coupling of aryl boronic acids to brominated intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours while maintaining >80% yield.

Q. Reaction Conditions :

  • Temperature : 80–100°C in toluene or dioxane. Avoid exceeding 110°C to prevent aldehyde degradation.
  • Molar Ratios : Maintain a 1:1.2 ratio of aryl halide to trifluoromethylating agent to minimize side reactions.

Q. Troubleshooting Low Yields :

  • Add molecular sieves to scavenge moisture, which deactivates catalysts.
  • Use a Schlenk line for oxygen-sensitive reactions .

Advanced Question: How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:
Electronic Effects :

  • The electron-withdrawing trifluoromethyl group increases the electrophilicity of the aldehyde carbon, accelerating nucleophilic attacks (e.g., Grignard additions or Wittig reactions).
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs. For example, in Wittig reactions, the trifluoromethyl derivative reacts 2–3× faster due to enhanced electrophilicity .

Q. Steric Considerations :

  • The bulky CF3_3 group may hinder access to the aldehyde in sterically crowded systems. Use less bulky nucleophiles (e.g., methylamine instead of tert-butylamine) .

Q. Applications :

  • This compound serves as a key intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals, where the CF3_3 group enhances metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.